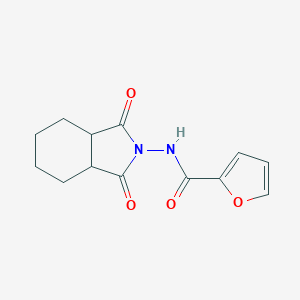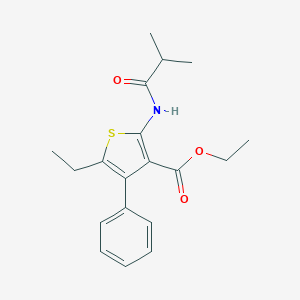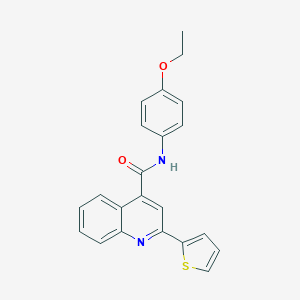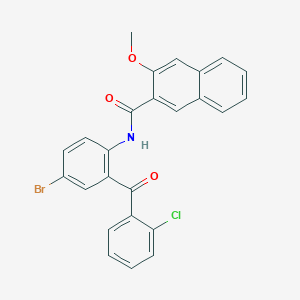![molecular formula C18H15ClN4O2S B376051 N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B376051.png)
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.
Vorbereitungsmethoden
The synthesis of N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the hydrazino group: The thiazole intermediate is then reacted with hydrazine hydrate to introduce the hydrazino group.
Acylation: The resulting hydrazino-thiazole compound is acylated with 4-chlorobenzoyl chloride to form the desired product.
Analyse Chemischer Reaktionen
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C18H15ClN4O2S |
|---|---|
Molekulargewicht |
386.9g/mol |
IUPAC-Name |
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11(24)20-15-8-4-12(5-9-15)16-10-26-18(21-16)23-22-17(25)13-2-6-14(19)7-3-13/h2-10H,1H3,(H,20,24)(H,21,23)(H,22,25) |
InChI-Schlüssel |
RGXZNEARZBXPQL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-isopropyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate](/img/structure/B375970.png)

![Ethyl 2-[(2-acetyloxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B375972.png)
![Ethyl 2-[(2-acetyloxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B375975.png)

![Ethyl 4-[(2-(2-thienyl)-4-quinolyl)carbonylamino]benzoate](/img/structure/B375978.png)

![5-(1,3-benzodioxol-5-yl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B375981.png)

![Ethyl 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B375985.png)
![4-BUTOXY-N-(4-CHLOROPHENYL)-N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]BENZAMIDE](/img/structure/B375987.png)
![6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B375988.png)
![Ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-(4-phenylphenyl)thiophene-3-carboxylate](/img/structure/B375990.png)
